

Homopterocarpin biosynthesis pathway in plants

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Compound Focus: Homopterocarpin

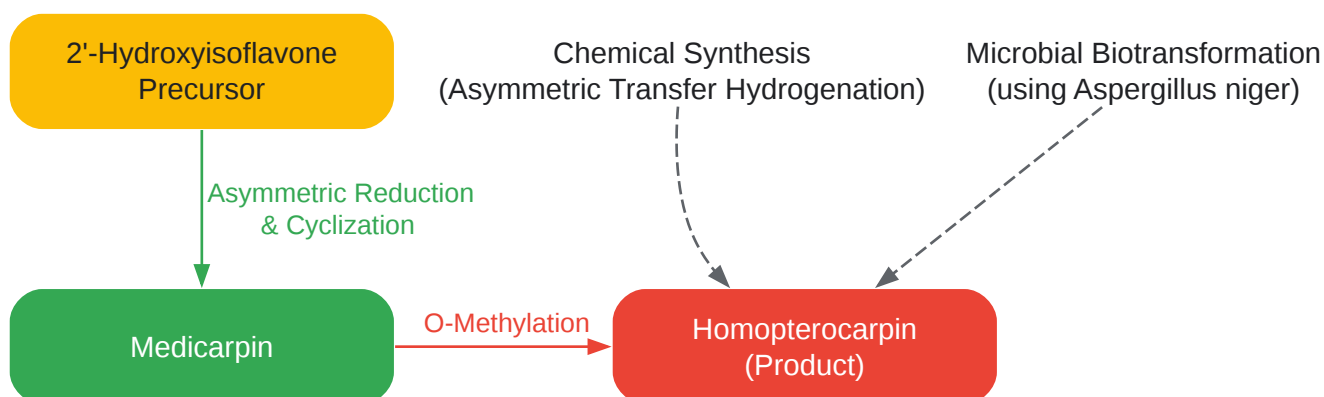
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Core Biosynthetic Relationship

Homopterocarpin and medicarpin are closely related pterocarpanes. A key biosynthetic step is the **O-methylation of medicarpin to form homopterocarpin** [1] [2]. The diagram below illustrates this core relationship and the production methods.



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Core relationship and production methods for **Homopterocarpin**.

Production Methodologies

For research and potential scale-up, synthetic and bio-transformation methods are more feasible than extraction from native plants. The table below compares two modern production methods.

Method	Key Steps & Description	Key Findings/Outcomes
Chemical Synthesis [1]	1. Asymmetric Transfer Hydrogenation (ATH): A one-pot transformation of a 2'-hydroxyisoflavone using an ATH catalyst with dynamic kinetic resolution. 2. Cyclization: Acid-catalyzed cyclization of the resulting isoflavan-4-ol intermediate. Efficient route to enantiopure (-)- homopterocarpin . The ATH step achieved >99% enantiomeric excess, making it excellent for producing a single, biologically relevant stereoisomer.	
Microbial Biotransformation [3]	1. Cultivation: <i>Aspergillus niger</i> (strain UI X-172) is cultured in Soybean Meal (SBM) broth. 2. Biotransformation: Homopterocarpin substrate is added to the active culture for 7 days. 3. Extraction: Culture is filtered and extracted with dichloromethane (DCM). Validated as a "green synthesis" method. Successfully converts homopterocarpin into other valuable compounds like medicarpin via demethylation, demonstrating the feasibility of using microbes for structural modification.	

Quantitative Bioactivity Data

Homopterocarpin is of interest due to its potent and selective inhibition of human Monoamine Oxidase-B (MAO-B), a target for neurodegenerative diseases. The table below summarizes key quantitative data.

Parameter	Value	Experimental Context
MAO-B Inhibition (IC₅₀)	0.72 μM	Against human MAO-B; a measure of potency [2].
MAO-B Inhibition (K_i)	0.21 μM	Reversible, competitive inhibitor; indicates binding strength [2].
Selectivity Index (SI)	2.07	(IC ₅₀ for MAO-A) / (IC ₅₀ for MAO-B). Shows a preference for MAO-B over MAO-A [2].
Antioxidant Activity (DPPH)	~7.5 μg/mL (IC ₅₀)*	*Value for its derivative, medicarpin. Antioxidant capacity is a common property in this compound class [3].

Parameter	Value	Experimental Context
Anticancer Activity (Huh7)	~34 µg/mL (IC ₅₀)*	*Value for medicarpin against a hepatocyte-derived carcinoma cell line [3].

Pharmacological Significance

The strong MAO-B inhibitory activity positions **homopterocarpin** as a potential therapeutic agent. As a **reversible competitive inhibitor**, it binds directly to the enzyme's active site, which is often associated with a better safety profile compared to irreversible inhibitors [2]. Its selectivity helps minimize side effects related to MAO-A inhibition. Molecular docking simulations confirm a high binding affinity for the MAO-B enzyme [2]. This activity is shared by other pterocarpanes like **maackiain** and **medicarpin**, highlighting the pterocarpan scaffold's significance in drug discovery for neurological disorders like Parkinson's disease [4].

Experimental Protocols for Key Activities

For researchers looking to validate or explore these activities, here are summaries of key experimental methodologies.

- **MAO-B Inhibition Assay** [2]: Enzyme activity is measured using kynuramine as a substrate. Test compounds are pre-incubated with recombinant human MAO-B. The reaction is stopped with NaOH, and the resulting 4-hydroxyquinoline product is measured by its fluorescence to determine inhibitory potency (IC₅₀).
- **Kinetic Study (Reversibility & Mechanism)** [2]: After incubating the enzyme with the inhibitor, the mixture is dialyzed. A recovery of enzyme activity post-dialysis indicates reversible inhibition. The mechanism is determined by analyzing enzyme kinetics (Lineweaver-Burk plots) with varying substrate concentrations, which for **homopterocarpin** shows a pattern consistent with competitive inhibition.
- **Microbial Biotransformation** [3]: The fungus *Aspergillus niger* is cultured in SBM medium on a rotary shaker. The substrate is added to the 24-hour-old culture, which is then incubated for 7 days. The products are extracted from the culture broth with DCM, concentrated, and then analyzed and purified using techniques like Thin-Layer Chromatography (TLC) and silica gel column chromatography.

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